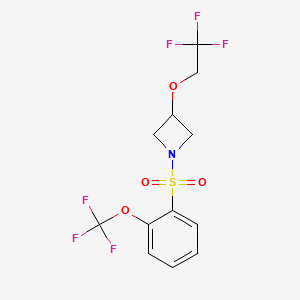

3-(2,2,2-Trifluoroethoxy)-1-((2-(trifluoromethoxy)phenyl)sulfonyl)azetidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

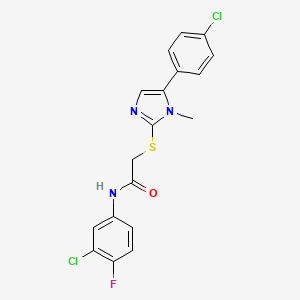

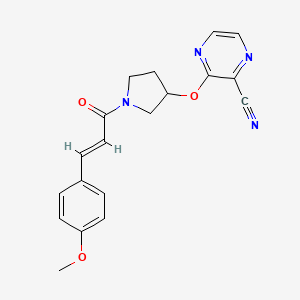

The compound “3-(2,2,2-Trifluoroethoxy)-1-((2-(trifluoromethoxy)phenyl)sulfonyl)azetidine” is a complex organic molecule. It contains an azetidine ring, which is a three-membered nitrogen-containing ring, and it also contains trifluoroethoxy and trifluoromethoxy groups, which are types of ether groups that contain fluorine atoms .

Synthesis Analysis

While specific synthesis methods for this compound were not found, trifluoromethyl ethers can be synthesized from nitrogen-heterocycles by reaction with trifluoromethyl or higher perfluoroalkyl triflate . Trifluoromethyl triflate is used as a bifunctional reagent to render the heteroarene more electrophilic and to deliver the trifluoromethoxy group .Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

- The synthesis of azetidines, including compounds similar in structural complexity to the one , can involve strategies such as cyclization reactions using commercially available sulfonium salts. These methods are notable for their simplicity, mild conditions, and broad applicability, leading to high-yielding reactions (Fritz et al., 2012).

- Azetidines and their derivatives have been explored for their potential as ligands for nicotinic acetylcholine receptors, indicating a role in the development of imaging agents for positron emission tomography (PET) and the study of neurological receptors (Doll et al., 1999).

- Research into the reactivity of azetidine derivatives has shown that they can undergo aza-Payne rearrangement, producing epoxy sulfonamides. This highlights the synthetic utility of azetidines in accessing functionally diverse molecular architectures (Ibuka, 1998).

- The construction of azetidine-2-carboxylic acid analogs demonstrates the versatility of azetidines in peptide research, offering a route to study the influence of molecular conformation on biological activity (Sajjadi & Lubell, 2008).

Catalysis and Functionalization

- Trifluoroacetic acid has been used to promote multicomponent coupling reactions involving aziridines (and by extension, azetidines), leading to the formation of β-amino alcohol derivatives. This underscores the potential of trifluoroacetic acid in facilitating complex transformations of azetidine-based compounds (Roy et al., 2015).

Novel Applications and Potential

- The exploration of azetidines in creating novel insecticides such as flubendiamide, which showcases unique structural features for targeting lepidopterous pests, suggests a potential for azetidine derivatives in agricultural applications (Tohnishi et al., 2005).

- Azetidine derivatives have been studied for their reactivity towards electrophilic reagents, indicating their role in synthetic organic chemistry for the introduction of functional groups like the trifluoromethylthio group, which is relevant for drug molecule development (Shao et al., 2015).

Eigenschaften

IUPAC Name |

3-(2,2,2-trifluoroethoxy)-1-[2-(trifluoromethoxy)phenyl]sulfonylazetidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F6NO4S/c13-11(14,15)7-22-8-5-19(6-8)24(20,21)10-4-2-1-3-9(10)23-12(16,17)18/h1-4,8H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBXWBJCIGOPHIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=CC=C2OC(F)(F)F)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F6NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,5-Dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2761290.png)

![N-[1-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperidin-4-yl]-3-phenylpropanamide](/img/structure/B2761295.png)

![7-[Chloro(difluoro)methyl]-3-(4-chlorophenyl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2761306.png)

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-(3-methoxyphenyl)acetate](/img/structure/B2761308.png)

![N,N'-((3aR,4R,7R,7aS)-2,2-dimethyl-5-(trimethylsilyl)-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide (racemic)](/img/structure/B2761311.png)